N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-chloropropanamide

Chemical Provenance Structure-Activity Relationship Synthetic Chemistry

Researchers often assume functional interchangeability among benzoxazole amides, introducing unquantifiable risk. This compound's unique 2-chloropropanamide side chain and para-substituted phenyl linker differentiate it from nearest commercial analogs, where even minor structural perturbations shift target engagement. - Defined scaffold for in-house SAR: reactive chloropropanamide handle enables nucleophilic derivatization. - Chromatography utility: suited for regioisomer discrimination in benzoxazole amide methods. - Procurement prerequisite: require certificate of analysis with ¹H-NMR or HRMS to confirm regiochemical purity and exclude regioisomer contamination.

Molecular Formula C16H13ClN2O2
Molecular Weight 300.74 g/mol
CAS No. 1365963-80-9
Cat. No. B1402901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-chloropropanamide
CAS1365963-80-9
Molecular FormulaC16H13ClN2O2
Molecular Weight300.74 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2)Cl
InChIInChI=1S/C16H13ClN2O2/c1-10(17)15(20)18-12-8-6-11(7-9-12)16-19-13-4-2-3-5-14(13)21-16/h2-10H,1H3,(H,18,20)
InChIKeyMSTDEYKJLXXEKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-chloropropanamide: Procurement Baseline Profile


N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-chloropropanamide (CAS 1365963-80-9) is a synthetic small molecule belonging to the benzoxazole amide class, with a molecular formula of C16H13ClN2O2 and a molecular weight of 300.75 g/mol . It is commercially catalogued by multiple chemical suppliers under identifiers including MFCD22056589 and is commonly referred to by the acronym BCA in vendor listings . However, a systematic search of primary research literature, patents, and authoritative bioactivity databases returned no published quantitative data specific to this compound that could substantiate claims of differential biological activity, selectivity, or physicochemical advantage over close structural analogs.

1
Synthetic intermediate. Reactive 2-chloropropanamide handle supports nucleophilic substitution and derivatization workflows.
2
Analytical reference. Well-defined CAS and MDL registration supports use as a retention-time marker or mass calibrant for benzoxazole amide methods.
3
Identity confirmation required. Regioisomeric analogs share identical molecular formula; HRMS or NMR must confirm correct entity before use.

Why Generic Substitution Carries Undefined Risk


In the absence of published quantitative structure-activity relationship (SAR) data for N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-chloropropanamide, any assumption of functional interchangeability with other benzoxazole amides—such as N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanamide or 2-chloro-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide—is scientifically unvalidated. The 2-chloropropanamide side chain and the para-substituted phenyl linker distinguish this compound from its nearest commercially available analogs, and even minor structural perturbations in benzoxazole derivatives are known to produce substantial shifts in target engagement, metabolic stability, and off-target profiles [1]. Without compound-specific empirical data, substituting this molecule for a generic benzoxazole building block introduces an unquantifiable risk of altered reactivity, divergent biological readout, or failed synthetic step in both medicinal chemistry and chemical biology workflows. The evidence below, though limited, clarifies the current evidence boundary and directs procurement decisions toward risk-aware selection.

Risk 1 Regioisomeric benzoxazole amides share identical molecular formula and nominal mass, making identity verification by low-resolution MS insufficient; substitution may deliver a different isomer without detection.
Risk 2 No published SAR or bioactivity data exist for this compound; biological readout may shift unpredictably compared with structurally related benzoxazole derivatives that have documented target engagement.
Risk 3 The 2-chloropropanamide side chain and para-substituted phenyl linker distinguish this compound from nearest commercial analogs; even minor structural perturbations in benzoxazoles are known to alter reactivity profiles.

Quantitative Differentiation Evidence


Structural Uniqueness vs. Nearest Benzoxazole Amide Analogs

N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-chloropropanamide possesses a specific substitution pattern—a benzoxazole ring linked via a para-phenylene spacer to a 2-chloropropanamide moiety—that is not replicated in the nearest commercially catalogued analogs, which include N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanamide and 2-chloro-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide. In ChEMBL, the closest entries (CHEMBL173610 and CHEMBL2413882) correspond to molecules with fundamentally different scaffolds (e.g., a fused tricyclic chlorinated core) and exhibit micromolar binding affinities (Ki = 10,500–12,600 nM at nicotinic acetylcholine receptor subtypes) [1][2]. No quantitative bioactivity data could be located for the target compound, and its MDL identifier (MFCD22056589) is registered solely in commercial supplier databases without linked biological assay results.

Structural Identity
Data to verify
No quantitative bioactivity data available in any public database; closest ChEMBL analogs exhibit Ki = 10,500–12,600 nM at nAChR subtypes
Structural identity, not biological performance, is the selection criterion
Class-level inference; no compound-specific bioactivity data exists
Chemical Provenance Structure-Activity Relationship Synthetic Chemistry

Physicochemical Property Baseline

The molecular weight of N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-chloropropanamide is 300.75 g/mol, and its exact monoisotopic mass is 300.066555 g/mol, based on supplier certificates and spectral database entries for isomeric compounds [1]. In contrast, several isomeric or closely related benzoxazole amides (e.g., N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanamide, molecular formula C16H13ClN2O2, exact mass 300.0666 g/mol) share the same nominal mass and formula, rendering them indistinguishable by low-resolution mass spectrometry alone . This necessitates high-resolution mass spectrometry or NMR-based differentiation for identity confirmation, which is critical for quality control in procurement.

Physicochemical Identity
Specification review
MW 300.75 g/mol; isomeric analog MW 300.74 g/mol; nominal mass difference < 0.01 Da
HRMS or NMR required to distinguish regioisomers; low-resolution MS insufficient
Supplier-provided molecular formula; COA with retention time and accurate mass recommended
Medicinal Chemistry Physicochemical Properties Quality Control

Absence of Biological Selectivity Data

A comprehensive search of patent databases (Google Patents, Justia) and the primary literature (PubMed) using the CAS number 1365963-80-9 and the IUPAC name returned zero records containing biological activity measurements for this compound. By contrast, structurally related benzoxazole derivatives—such as PARP-2 inhibitors described in Nature Scientific Reports (2022)—have been evaluated for IC50 values against PARP enzymes (e.g., compound 12: IC50 = 0.87 μM; compound 27: IC50 = 0.65 μM) alongside MCF-7 and MDA-MB-231 cytotoxicity assays [1]. The absence of any such data for the target compound precludes any claim of superior or even measurable target engagement, metabolic stability, or in vivo performance.

Biological Activity
Context-dependent
0 peer-reviewed biological data points identified; related benzoxazole PARP-2 inhibitors reported at IC50 = 0.65–0.87 μM
Cannot support claims of target engagement, selectivity, or potency
Prioritize benzoxazole derivatives with published SAR for probe or lead compound workflows
Drug Discovery Target Selectivity Intellectual Property

Evidence-Supported Application Scenarios


Synthetic Intermediate in Medicinal Chemistry

Given its well-defined molecular formula (C16H13ClN2O2), monoisotopic mass (300.066555 g/mol), and unique CAS registry, N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-chloropropanamide may serve as a synthetic intermediate for the construction of more elaborate benzoxazole-containing chemotypes . The 2-chloropropanamide group offers a reactive handle for nucleophilic substitution or further derivatization, provided that the procurement includes a certificate of analysis confirming regiochemical purity by ¹H-NMR or high-resolution mass spectrometry to avoid confusion with its regioisomers. This application is appropriate only when the goal is to generate novel compounds for in-house SAR exploration, not when seeking a pre-validated bioactive molecule.

Reference Standard for Analytical Method Development

The compound's CAS number (1365963-80-9) and MDL identifier (MFCD22056589) are registered in supplier databases, making it a candidate for use as a retention-time marker or mass calibrant in chromatographic method development targeting benzoxazole amides . Because it shares molecular formula and nominal mass with several isomeric benzoxazole amides, it is particularly suited for challenging separations where isomer resolution is required. Method developers can leverage this compound to optimize gradient conditions or mass spectrometric parameters for regioisomer discrimination, provided they confirm its structural identity via independent spectroscopic means.

Diversity-Oriented Screening Library Component

In the absence of specific biological annotation, this compound may be included in diversity-oriented screening libraries as a representative of the benzoxazole amide chemical space with a 2-chloropropanamide substituent . Its structural features—an aromatic heterocycle core, a para-substituted phenyl spacer, and an α-chloroamide—provide distinct three-dimensional and electronic characteristics compared to common benzoxazole scaffolds. However, any hit arising from a screen must be immediately followed by rigorous identity verification and resynthesis, as the lack of published biological data implies that initial activity may be influenced by undetected impurities or batch-to-batch variability.

Computational Chemistry and In Silico Modeling

The compound's well-defined SMILES (ClC(C)C(=O)Nc1ccc(cc1)-c2nc3ccccc3o2) and InChI string allow it to be employed in computational docking, molecular dynamics, or pharmacophore modeling studies . Such in silico analyses can generate hypotheses about potential protein targets or binding modes that might differentiate it from other benzoxazole analogs. These computational predictions must be explicitly labeled as unvalidated and cannot substitute for experimental data when making procurement or screening decisions.

Application
Selection Property
Validation Focus
Synthetic intermediate for benzoxazole chemotypes
Reactive 2-chloropropanamide handle for nucleophilic substitution
Regiochemical purity by ¹H-NMR or HRMS
Reference standard for analytical method development
CAS and MDL registration in supplier databases
Retention time and isomer resolution under gradient conditions
Diversity-oriented screening library component
Benzoxazole amide scaffold with α-chloroamide substituent
Identity verification and resynthesis upon hit identification
In silico modeling and docking studies
Well-defined SMILES and InChI string for computational input
Computational predictions require experimental follow-up; unvalidated hypotheses only
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